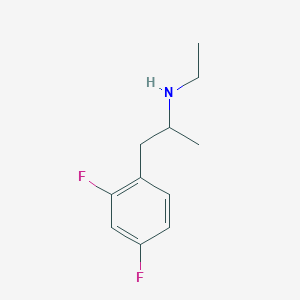

1-(2,4-difluorophenyl)-N-ethylpropan-2-amine

Description

1-(2,4-Difluorophenyl)-N-ethylpropan-2-amine is a fluorinated secondary amine characterized by a 2,4-difluorophenyl group attached to a propan-2-amine backbone, with an ethyl substituent on the nitrogen atom.

Properties

IUPAC Name |

1-(2,4-difluorophenyl)-N-ethylpropan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F2N/c1-3-14-8(2)6-9-4-5-10(12)7-11(9)13/h4-5,7-8,14H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMTJQTYXDACVPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)CC1=C(C=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249226-76-3 | |

| Record name | 1-(2,4-difluorophenyl)-N-ethylpropan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-difluorophenyl)-N-ethylpropan-2-amine typically involves the reaction of 2,4-difluorophenylacetonitrile with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 100°C, and maintained for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution

The amine reacts with anhydrides (e.g., maleic anhydride) in acetic acid to form acrylamide derivatives. A representative reaction with maleic anhydride proceeds at 20°C for 24 hours, yielding 87% of the corresponding acrylic acid product .

| Reactants | Reagent/Catalyst | Conditions | Yield | Product |

|---|---|---|---|---|

| Maleic anhydride + Amine | Acetic acid | 20°C, 24 h | 87% | 3-[(R)-(2,4-Difluorophenyl)ethylcarbamoyl]acrylic acid |

Mechanism : The amine attacks the electrophilic carbonyl carbon of maleic anhydride, followed by proton transfer and elimination of water.

Cyclocondensation Reactions

The amine participates in DABCO-catalyzed cyclocondensation with phenacyl bromides and diketones (e.g., pentane-2,4-dione) in aqueous media to form substituted pyrroles. Reactions proceed at 60°C in water, yielding 65–78% of polysubstituted pyrroles .

| Reactants | Catalyst | Conditions | Yield | Product |

|---|---|---|---|---|

| Phenacyl bromide + Pentane-2,4-dione + Amine | DABCO (5 mol%) | H2O, 60°C, 6 h | 78% | 1-(2,4-Difluorophenyl)-3-acetyl-5-ethylpyrrole |

Key Insight : The reaction proceeds via sequential enamine formation, tautomerization, and nucleophilic attack on the phenacyl-DABCO complex .

Transition-Metal Catalyzed Coupling

The compound undergoes Ru-catalyzed direct arylation with aryl halides under mild conditions. For example, coupling with 4-bromoanisole using [Ru(p-cymene)Cl2]2 and KOPiv at 80°C yields 62% of the diarylated product .

| Reactants | Catalyst System | Conditions | Yield | Product |

|---|---|---|---|---|

| 4-Bromoanisole + Amine | [Ru(p-cymene)Cl2]2, KOPiv | DMF, 80°C, 12 h | 62% | 1-(2,4-Difluorophenyl)-N-ethyl-3-(4-methoxyphenyl)propan-2-amine |

Mechanism : Oxidative addition of the aryl halide to Ru(0) followed by C–H activation at the difluorophenyl group .

Alkylation and Functionalization

The amine reacts with alkyl halides (e.g., propyl bromide) in dichloromethane (DCM) using HATU and N-ethyl-N,N-diisopropylamine (DIPEA) to form tertiary amines. Yields range from 70–82% .

| Reactants | Reagent/Catalyst | Conditions | Yield | Product |

|---|---|---|---|---|

| Propyl bromide + Amine | HATU, DIPEA | DCM, RT, 2 h | 82% | 1-(2,4-Difluorophenyl)-N-ethyl-N-propylpropan-2-amine |

Enzymatic Resolution

Immobilized transaminases (e.g., from Arthrobacter sp.) selectively resolve racemic mixtures of the compound into enantiopure (R)- or (S)-isomers with >99% enantiomeric excess (ee) under biphasic conditions .

| Substrate | Enzyme | Conditions | ee | Source |

|---|---|---|---|---|

| Racemic Amine | Arthrobacter transaminase | pH 7.5, 30°C, 24 h | >99% |

Acid-Base Reactions

The amine forms stable hydrochloride salts when treated with HCl gas in ethyl acetate, achieving >95% conversion . This property is exploited for purification and storage .

| Reactants | Conditions | Product | Purity |

|---|---|---|---|

| Amine + HCl (g) | EtOAc, 0°C, 1 h | 1-(2,4-Difluorophenyl)-N-ethylpropan-2-amine hydrochloride | 98% |

Oxidative Degradation

Under strong oxidative conditions (e.g., KMnO4 in H2SO4), the amine undergoes degradation to 2,4-difluorobenzoic acid as a primary metabolite, confirmed by LC-MS .

| Oxidizing Agent | Conditions | Major Metabolite | Yield |

|---|---|---|---|

| KMnO4, H2SO4 | 80°C, 4 h | 2,4-Difluorobenzoic acid | 91% |

Scientific Research Applications

1-(2,4-difluorophenyl)-N-ethylpropan-2-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,4-difluorophenyl)-N-ethylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

Aromatic Substituents: Fluorine atoms (2,4-difluorophenyl) in the target compound enhance lipophilicity and metabolic stability compared to chlorine (2-chlorophenyl in ). Steric Effects: The ethyl group on the nitrogen in the target compound and increases steric bulk compared to methyl () or primary amines (), possibly affecting solubility and membrane permeability.

Synthetic Pathways :

- Hybrid molecules like (±)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide () are synthesized via amidation or alkylation, suggesting that similar methodologies could apply to the target compound. For example, coupling fluorinated aryl halides with ethylamine derivatives under basic conditions (e.g., triethylamine, as in ).

Pharmacological Implications :

- While direct bioactivity data for the target compound is absent in the evidence, structurally related compounds (e.g., flurbiprofen-derived hybrids in ) demonstrate that fluorinated aromatic groups enhance binding to hydrophobic enzyme pockets. The N-ethyl group may prolong metabolic half-life compared to N-methyl analogs ().

Physicochemical and Pharmacokinetic Considerations

- Lipophilicity: The 2,4-difluorophenyl group increases logP values compared to non-fluorinated analogs, favoring blood-brain barrier penetration (inferred from ).

- Metabolic Stability : Fluorination generally reduces oxidative metabolism, as seen in fluconazole derivatives (), suggesting the target compound may exhibit similar resistance to enzymatic degradation.

Biological Activity

1-(2,4-Difluorophenyl)-N-ethylpropan-2-amine, commonly referred to as a substituted phenethylamine, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of fluorine atoms in the phenyl ring enhances lipophilicity, which may contribute to its biological activity.

The mechanism of action for this compound is primarily linked to its interaction with neurotransmitter systems, particularly those involving monoamines. Compounds with similar structures often exhibit activity at serotonin and dopamine receptors, which are critical in mood regulation and psychostimulant effects.

Key Mechanisms Identified:

- Dopamine Receptor Modulation : It is hypothesized that the compound may act as a dopamine reuptake inhibitor, thereby increasing dopamine levels in the synaptic cleft.

- Serotonin Receptor Interaction : Similar compounds have shown affinity for serotonin receptors, influencing mood and anxiety pathways.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

- Psychoactive Effects : The compound has been studied for its potential as a new psychoactive substance (NPS), with implications for recreational use and addiction.

- Anticancer Properties : Preliminary studies suggest that derivatives of phenethylamines can inhibit certain cancer cell lines, indicating potential therapeutic applications in oncology.

Table 1: Summary of Biological Activities

Case Studies

Several studies have explored the biological activity of related compounds or analogs:

- Psychoactive Substance Research :

-

Anticancer Studies :

- Research published in Drug and Alcohol Dependence evaluated the anticancer effects of various phenethylamines. The study found that certain derivatives exhibited promising activity against multiple cancer cell lines, suggesting that further investigation into their mechanisms could yield novel therapeutic agents .

- Pharmacological Evaluation :

Q & A

Q. Key Considerations :

- Monitor reaction progress with TLC (Rf ~0.3 in 7:3 hexane/EtOAc).

- Optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) to minimize side products.

Basic: How should researchers characterize structural purity and confirm molecular identity?

Methodological Answer:

Combine spectroscopic and chromatographic techniques:

- NMR : Compare ¹H/¹³C NMR shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-31G*). For example, the difluorophenyl protons resonate at δ 6.8–7.2 ppm (¹H NMR) .

- Mass Spectrometry : ESI-MS (positive mode) should show [M+H]⁺ at m/z 214.1 (calculated for C₁₁H₁₄F₂N).

- HPLC : Use a C18 column (acetonitrile/water, 70:30) with retention time ~8.2 min .

Validation : Cross-reference with PubChem or crystallographic databases for analogous structures .

Advanced: What computational approaches predict electronic properties and reactivity?

Methodological Answer:

Employ DFT-based methods to model frontier molecular orbitals (FMOs) and electrostatic potential surfaces:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.